molecular formula C13H13NO B113121 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 864547-97-7

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B113121
M. Wt: 199.25 g/mol
InChI Key: MRJFBWGPOOCWTO-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” is likely to be an organic compound consisting of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a 2,3-dimethylphenyl group and an aldehyde group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, a Wittig olefination of phenylimidazolylketones followed by a hydrogenation has been used for the synthesis of a related compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrole ring is aromatic and can undergo electrophilic aromatic substitution. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds. For example, it might have a density around 0.992 g/cm3 and a boiling point around 293.5°C .

Scientific Research Applications

Synthesis and Characterization of Pyrrole Derivatives

  • A study focused on the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), demonstrating the potential of pyrrole derivatives in forming heterocyclic compounds through nucleophilic attacks. This research suggests the versatility of pyrrole derivatives in synthetic chemistry, potentially applicable to "1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde" for synthesizing novel organic compounds (Singh et al., 2014).

Hydrogen-Bonding Patterns in Pyrrole Derivatives

  • Investigation into the hydrogen-bonding patterns of six derivatives of 2,4-dimethylpyrrole revealed insights into the molecular and crystal structures of these compounds. Such studies are crucial for understanding the physical and chemical properties of pyrrole derivatives, which could be relevant for designing materials with specific molecular interactions (Senge & Smith, 2005).

Luminescence Sensing

  • Research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showcases the application of pyrrole derivatives in fluorescence sensing. This highlights the potential of "1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde" in the development of new materials for sensing applications, especially for detecting benzaldehyde-based derivatives (Shi et al., 2015).

Synthesis of Heterocyclic Compounds

  • A methodological study for the efficient preparation of 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines provides insights into the synthesis of fluorinated pyrrole derivatives. This demonstrates the synthetic utility of pyrrole derivatives in creating compounds with potential biological activity (Surmont et al., 2009).

Catalysis in Polymerization

  • The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, and their application in the ring-opening polymerization of ε-caprolactone, illustrate the catalytic potential of pyrrole derivatives. This suggests the possible use of "1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde" in catalysis, particularly in polymer synthesis (Qiao et al., 2011).

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJFBWGPOOCWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

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